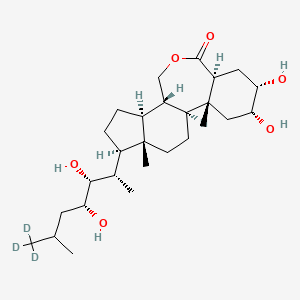
28-Nor Brassinolide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
28-Nor Brassinolide-d3 est un analogue synthétique du brassinolide, une hormone végétale naturelle appartenant à la classe des brassinostéroïdes. Les brassinostéroïdes sont des composés stéroïdiens polyhydroxylés qui jouent un rôle crucial dans la croissance et le développement des plantes, notamment l'élongation, la division et la différenciation cellulaires. Ils sont également impliqués dans divers processus physiologiques tels que la germination des graines, la floraison et les réponses au stress.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 28-Nor Brassinolide-d3 implique plusieurs étapes, à partir de précurseurs stéroïdiens facilement disponibles. Les étapes clés comprennent :
Hydroxylation : Introduction de groupes hydroxyles à des positions spécifiques sur le squelette stéroïdien.
Oxydation : Conversion de groupes hydroxyles en cétones ou aldéhydes.
Réduction : Réduction de cétones ou d'aldéhydes en groupes hydroxyles.
Déutération : Introduction d'atomes de deutérium à des positions spécifiques pour obtenir l'analogue deutéré.
Les conditions de réaction impliquent généralement l'utilisation d'agents oxydants et réducteurs puissants, tels que le trioxyde de chrome pour l'oxydation et le borohydrure de sodium pour la réduction. L'étape de déutération peut impliquer l'utilisation de réactifs ou de catalyseurs deutérés.
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour atteindre un rendement et une pureté élevés. Des techniques avancées telles que la chromatographie liquide haute performance (CLHP) et la spectrométrie de masse sont utilisées pour la purification et la caractérisation du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 28-Nor Brassinolide-d3 subit diverses réactions chimiques, notamment :
Substitution : Remplacement de groupes fonctionnels par d'autres groupes.
Hydroxylation : Introduction de groupes hydroxyles à des positions spécifiques.
Réactifs et conditions courants
Oxydation : Trioxyde de chrome, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Substitution : Agents halogénants, nucléophiles.
Hydroxylation : Agents hydroxylants, catalyseurs.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés, oxydés et substitués du this compound.
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les propriétés chimiques et la réactivité des brassinostéroïdes.
Biologie : Étudié pour son rôle dans la croissance et le développement des plantes, ainsi que ses effets sur divers processus physiologiques.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment les propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans la recherche agricole pour développer de nouveaux régulateurs de croissance des plantes et des exhausteurs de tolérance au stress.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique la liaison à des récepteurs spécifiques à la surface cellulaire, initiant une cascade de transduction du signal. Cette cascade implique la phosphorylation et la déphosphorylation de diverses protéines, conduisant à des changements dans l'expression génique et l'activation de voies spécifiques. Les cibles moléculaires comprennent les kinases réceptrices, les facteurs de transcription et d'autres molécules de signalisation.
Applications De Recherche Scientifique
28-Nor Brassinolide-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactivity of brassinosteroids.
Biology: Investigated for its role in plant growth and development, as well as its effects on various physiological processes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in agricultural research to develop new plant growth regulators and stress tolerance enhancers.
Mécanisme D'action
The mechanism of action of 28-Nor Brassinolide-d3 involves binding to specific receptors on the cell surface, initiating a signal transduction cascade. This cascade involves phosphorylation and dephosphorylation of various proteins, leading to changes in gene expression and activation of specific pathways. The molecular targets include receptor kinases, transcription factors, and other signaling molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
- Brassinolide
- 24-Épibrassinolide
- 28-Homobrassinolide
Comparaison
Le 28-Nor Brassinolide-d3 est unique en raison de la présence d'atomes de deutérium, qui peuvent améliorer sa stabilité et modifier son activité biologique. Comparé à d'autres brassinostéroïdes, il peut présenter des affinités de liaison et des profils d'activation différents, ce qui en fait un outil précieux pour étudier les relations structure-activité des brassinostéroïdes.
Propriétés
Formule moléculaire |
C27H46O6 |
|---|---|
Poids moléculaire |
469.7 g/mol |
Nom IUPAC |
(1S,2R,4R,5S,7S,11S,12S,15R,16S)-4,5-dihydroxy-2,16-dimethyl-15-[(2S,3R,4R)-7,7,7-trideuterio-3,4-dihydroxy-6-methylheptan-2-yl]-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |
InChI |
InChI=1S/C27H46O6/c1-14(2)10-22(29)24(31)15(3)17-6-7-18-16-13-33-25(32)20-11-21(28)23(30)12-27(20,5)19(16)8-9-26(17,18)4/h14-24,28-31H,6-13H2,1-5H3/t15-,16-,17+,18-,19-,20+,21-,22+,23+,24+,26+,27+/m0/s1/i1D3/t14?,15-,16-,17+,18-,19-,20+,21-,22+,23+,24+,26+,27+ |
Clé InChI |
CJNLSQRTIXIHGW-BTEZCADBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C)C[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |
SMILES canonique |
CC(C)CC(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















